molecular formula C4H5Cl2FO2 B1587254 Ethyl dichlorofluoroacetate CAS No. 383-61-9

Ethyl dichlorofluoroacetate

Cat. No.: B1587254
CAS No.: 383-61-9
M. Wt: 174.98 g/mol
InChI Key: PPQCNDDNRAEPNU-UHFFFAOYSA-N
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Description

Ethyl dichlorofluoroacetate is an organic compound with the molecular formula C4H5Cl2FO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

Ethyl dichlorofluoroacetate is a chemical compound that primarily targets various aldehydes . It undergoes a Reformatskii reaction with these aldehydes, which are organic compounds containing a formyl group . This interaction plays a crucial role in the compound’s overall mechanism of action .

Mode of Action

The interaction of this compound with its targets involves a Reformatskii reaction . In this reaction, this compound reacts with various aldehydes in a dimethylformamide (DMF) environment . It also reacts with phenylacetylene to afford ethyl α,α−difluoro-4-phenyl-3-butenoates . These reactions result in changes to the chemical structure of the targets, thereby influencing their function .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of 3- gem -difluoro-2-ethoxy allylic alcohols . This suggests that this compound may influence pathways related to alcohol metabolism.

Pharmacokinetics

Its physical properties such as boiling point (96-975 °C), density (1252 g/mL at 25 °C), and refractive index (n20/D 1358) can provide some insights into its potential bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. The Reformatskii reaction with aldehydes and the reaction with phenylacetylene result in the formation of new compounds . These reactions can lead to changes in the chemical environment, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions with aldehydes occur in a DMF environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity.

Biochemical Analysis

Biochemical Properties

It is known to undergo the Reformatskii reaction with various aldehydes in DMF This suggests that Ethyl dichlorofluoroacetate may interact with enzymes and proteins involved in these reactions

Molecular Mechanism

It is known to participate in the Reformatskii reaction with various aldehydes , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dichlorofluoroacetate can be synthesized through the esterification of dichlorofluoroacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of dichlorofluoroacetic acid with ethanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The purity of the final product is ensured through additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl dichlorofluoroacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to ethyl difluoroacetate using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the ester group can yield dichlorofluoroacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Ethyl difluoroacetate derivatives.

    Reduction: Ethyl difluoroacetate.

    Oxidation: Dichlorofluoroacetic acid.

Scientific Research Applications

Ethyl dichlorofluoroacetate is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: As an intermediate in the synthesis of potential drug candidates with fluorine-containing functional groups.

    Industry: In the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Comparison with Similar Compounds

  • Ethyl chlorodifluoroacetate
  • Ethyl bromodifluoroacetate
  • Methyl chlorodifluoroacetate
  • Sodium chlorodifluoroacetate

Comparison: Ethyl dichlorofluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity compared to its analogs. For instance, ethyl chlorodifluoroacetate has only one chlorine atom, making it less reactive in nucleophilic substitution reactions. Similarly, ethyl bromodifluoroacetate, with a bromine atom, exhibits different reactivity patterns due to the larger atomic size and lower electronegativity of bromine compared to chlorine.

Properties

IUPAC Name

ethyl 2,2-dichloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCNDDNRAEPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191670
Record name Ethyl dichlorofluoroacetate
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Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-61-9
Record name Ethyl 2,2-dichloro-2-fluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-61-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dichlorofluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl dichlorofluoroacetate
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Record name Ethyl dichlorofluoroacetate
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Record name ETHYL DICHLOROFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl Dichlorofluoroacetate (EDCFA) facilitate the formation of gem-chlorofluorocyclopropanes?

A: EDCFA serves as a precursor to the reactive intermediate, chlorofluorocarbene (:CFCl). While the provided research focuses on Ethyl Dibromofluoroacetate (EDBFA) for :CFBr generation [], it mentions EDCFA's analogous use for :CFCl. Though the exact mechanism isn't detailed, it likely involves EDCFA undergoing dehalogenation in the presence of a suitable reagent, generating the :CFCl carbene. This carbene then rapidly undergoes a [2+1] cycloaddition reaction with an alkene, forming the desired gem-chlorofluorocyclopropane.

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